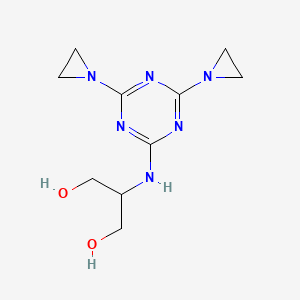
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with aziridinyl groups and an amino linkage to a propanediol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Aziridinyl Groups: Aziridinyl groups are introduced via nucleophilic substitution reactions, often using aziridine as a reagent.
Attachment of the Propanediol Moiety: The final step involves the coupling of the triazine derivative with 1,3-propanediol under suitable conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aziridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- involves its interaction with molecular targets through its functional groups. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The triazine ring may also interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 1,3-Propanediol, 2-((4,6-dichloro-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-dimethoxy-s-triazin-2-yl)amino)
- 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-
Uniqueness
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is unique due to the presence of aziridinyl groups, which impart distinct reactivity and potential biological activity. This sets it apart from other triazine derivatives that may lack these functional groups.
生物活性
1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- (CAS No. 60819-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
The compound has the following chemical characteristics:
- Chemical Formula : C10H16N6O2
- Molecular Weight : 252.278 g/mol
- Monoisotopic Mass : 252.133 g/mol
- Structure : The compound features a triazine ring structure which is significant for its biological activity.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. The aziridinyl groups are known to participate in nucleophilic attacks on DNA and proteins, leading to cellular apoptosis and inhibition of tumor growth.
Case Studies and Experimental Findings
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 1,3-propanediol derivatives showed IC50 values in the low micromolar range against pancreatic cancer cells (PSN-1) and other types of cancer cells .
- Mechanistic studies revealed that treatment with these compounds led to increased reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, indicating the induction of apoptosis .
-
Enzyme Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. For example, it effectively inhibited pyruvate dehydrogenase kinase (PDK), leading to altered glycolytic metabolism in treated cells .
- A comparative analysis indicated that certain derivatives had a preferential inhibitory effect on PDK1 and PDK4 isoforms over PDK2 and PDK3 .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still required to elucidate these effects fully. The presence of aziridinyl groups is hypothesized to contribute to its ability to disrupt microbial cell membranes.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | PSN-1 (Pancreatic) | 4.9 | Induction of apoptosis via ROS production |
| Anticancer | BxPC-3 | 5.8 | Inhibition of PDK activity |
| Antimicrobial | Various Microorganisms | TBD | Disruption of cell membranes |
属性
CAS 编号 |
60819-41-2 |
|---|---|
分子式 |
C10H16N6O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]propane-1,3-diol |
InChI |
InChI=1S/C10H16N6O2/c17-5-7(6-18)11-8-12-9(15-1-2-15)14-10(13-8)16-3-4-16/h7,17-18H,1-6H2,(H,11,12,13,14) |
InChI 键 |
MRABZSNALSVEMX-UHFFFAOYSA-N |
规范 SMILES |
C1CN1C2=NC(=NC(=N2)NC(CO)CO)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















